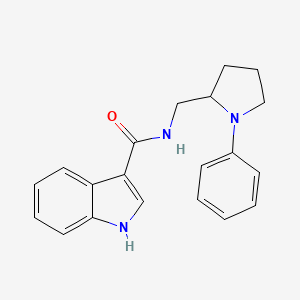

N-((1-苯基吡咯烷-2-基)甲基)-1H-吲哚-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

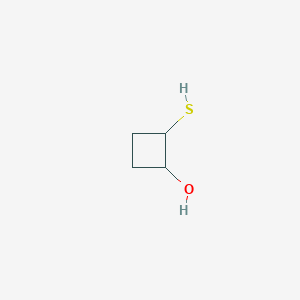

“N-((1-phenylpyrrolidin-2-yl)methyl)-1H-indole-3-carboxamide” is a complex organic compound. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group is a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The molecule also contains a phenylpyrrolidin-2-ylmethyl group, which includes a phenyl group (a benzene ring), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a methyl group (CH3) .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The indole and phenyl groups contribute to the compound’s aromaticity, while the pyrrolidine ring introduces some degree of saturation. The carboxamide group is polar, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For instance, the carboxamide group could participate in condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a polar carboxamide group could enhance solubility in polar solvents, while the aromatic rings might increase stability .科学研究应用

合成及类似物

抗偏头痛药物类似物的合成:一项研究描述了抗偏头痛药物苏马曲坦的构象受限类似物的合成,该类似物与 N-((1-苯基吡咯烷-2-基)甲基)-1H-吲哚-3-甲酰胺有关 (MacorJohn 等人,1992).

HIV-1 非核苷逆转录酶抑制剂:另一项研究开发了一系列 3-芳基-磷酸-吲哚 (API) HIV-1 非核苷逆转录酶抑制剂,其中包括吲哚-甲酰胺结构的变体 (Alexandre 等人,2011).

生物学应用

癌症治疗:一种与 N-((1-苯基吡咯烷-2-基)甲基)-1H-吲哚-3-甲酰胺在结构上相似的化合物被确定为聚(ADP-核糖)聚合酶 (PARP) 的强效抑制剂,这在癌症治疗中具有重要意义 (Penning 等人,2009).

抗氧化和抗菌活性:含有吲哚部分的席夫碱,类似于所讨论的化合物,已被合成并评估其抗氧化和抗菌活性 (Saundane 等人,2015).

未来方向

作用机制

Target of Action

The compound “N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide” contains an indole nucleus and a pyrrolidine ring, both of which are common structures in many bioactive compounds . The indole nucleus, in particular, has been found to bind with high affinity to multiple receptors , suggesting that this compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide” might affect. Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the wide range of activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.

属性

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c24-20(18-14-21-19-11-5-4-10-17(18)19)22-13-16-9-6-12-23(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,14,16,21H,6,9,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYDBLNDXKZNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide](/img/structure/B2601765.png)

![4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid](/img/structure/B2601766.png)

![1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2601770.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2601772.png)

![(4,6-Dimethylpyrimidin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2601777.png)

![N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2601778.png)

![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide](/img/structure/B2601779.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2601782.png)